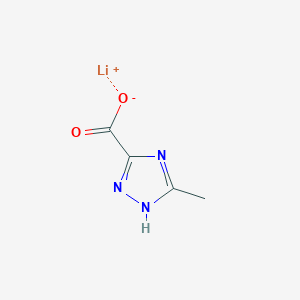

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

lithium;5-methyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.Li/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZVFHNNEYBLQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=NN1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955507-13-7 | |

| Record name | lithium 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Triazole derivatives are known to interact with a broad range of biological targets, including enzymes involved in ergosterol synthesis.

Mode of Action

Some triazole derivatives are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death.

Biochemical Pathways

The compound may affect the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity. The downstream effects of this disruption could include cell lysis and death.

Biological Activity

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a lithium ion coordinated with a triazole ring, which is known for its ability to interact with various biological targets. The presence of the lithium ion enhances the compound's solubility and may influence its reactivity and biological interactions compared to other triazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. While the precise mechanisms remain under investigation, studies suggest potential pathways include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 |

| CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 |

These findings indicate that the compound exhibits potent anti-proliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It showed significant inhibition of nitric oxide production in LPS-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. Comparative studies revealed that it outperformed standard anti-inflammatory drugs like Celecoxib and Indomethacin in certain assays .

Case Study 1: Leukemia Treatment

In a controlled study involving leukemia cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent response in cell viability reduction, with lower IC50 values compared to existing treatments like ribavirin. This positions the compound as a promising candidate for further clinical development in hematological malignancies .

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal model study evaluated the in vivo efficacy of this compound in reducing inflammation. The results demonstrated significant reductions in inflammatory markers when compared to controls treated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), supporting its therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical differences between lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate and its analogs:

*Note: Molecular formula inferred based on structural analogs.

Substituent Impact:

- Methyl vs. Dimethyl: The 1,3-dimethyl analog () introduces additional steric hindrance, which may reduce hydrogen-bonding capacity compared to the mono-methyl derivative. This could alter crystal packing behavior and solubility .

Physicochemical Properties

- Hydrogen Bonding : The carboxylate group and triazole nitrogen atoms participate in hydrogen bonding, influencing crystal structure (e.g., via Etter’s graph-set analysis) . Dimethyl and isopropyl substituents may disrupt these interactions, reducing crystallinity.

- Thermal Stability : Lithium salts generally exhibit high thermal stability, but bulky substituents (e.g., isopropyl) could lower melting points due to hindered packing.

Q & A

Q. What are the optimal synthetic routes for Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of triazole carboxylates typically involves condensation reactions between substituted triazoles and lithium salts under controlled conditions. For example, analogous compounds like ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate are synthesized via refluxing precursors in polar solvents (e.g., methanol or ethanol) with acid/base catalysts . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole to lithium hydroxide) and temperature control (60–80°C). Impurities such as unreacted lithium salts or byproducts (e.g., dimeric species) can be minimized via recrystallization in ethanol-water mixtures .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures, as demonstrated for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione derivatives . Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate (C=O stretch ~1650–1700 cm⁻¹) and triazole ring (C–N stretch ~1500 cm⁻¹) functional groups. Solid-state nuclear magnetic resonance (SS-NMR) can probe lithium-ion coordination environments, while thermogravimetric analysis (TGA) assesses thermal stability up to decomposition temperatures (~250–300°C for similar compounds) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical behavior of this compound in lithium-ion battery applications?

DFT calculations using generalized gradient approximation (GGA) functionals (e.g., PBE) and projector augmented-wave (PAW) pseudopotentials are critical for modeling lithium-ion migration barriers and electronic band structures . For example, studies on Li(Ni₀.₅Mn₀.₅)O₂ used DFT to identify crystal-structure modifications that enhance Li⁺ diffusivity, a strategy applicable to triazole-based salts . Key parameters include:

Q. What methodologies resolve contradictions between experimental and computational data on lithium-ion transport mechanisms?

Discrepancies often arise from approximations in DFT (e.g., neglecting van der Waals interactions) or incomplete experimental characterization (e.g., unaccounted defects). A hybrid approach combines:

- Ab initio molecular dynamics (AIMD) to simulate Li⁺ diffusion pathways at finite temperatures.

- Electrochemical impedance spectroscopy (EIS) to measure ionic conductivity experimentally .

For example, computational overestimation of Li⁺ mobility in oxides was reconciled by introducing entropy corrections derived from experimental Arrhenius plots .

Q. How do synthesis routes impact the compound’s performance as a solid electrolyte or cathode additive?

Variations in crystallinity and defect density (e.g., vacancies, grain boundaries) significantly alter ionic conductivity. For instance, solvothermal synthesis of triazole derivatives produces smaller crystallites (~50 nm) with higher surface area, enhancing Li⁺ mobility compared to solid-state methods . Electrochemical testing in half-cells (Li-metal anode, composite cathode) under controlled humidity (<10 ppm H₂O) quantifies cycle stability and capacity retention .

Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to validate theoretical predictions of this compound’s redox activity?

- Cyclic voltammetry (CV) at scan rates of 0.1–1 mV/s identifies redox peaks corresponding to Li⁺ insertion/extraction.

- X-ray photoelectron spectroscopy (XPS) confirms oxidation state changes in transition metals (if present) or carboxylate ligands .

- In situ XRD tracks structural evolution during charge/discharge cycles, detecting phase transitions or amorphization .

Q. What strategies mitigate challenges in synthesizing phase-pure samples for reproducibility?

- Stoichiometric control : Use Schlenk-line techniques to prevent moisture/oxygen contamination.

- Post-synthesis annealing at 200–300°C under inert gas (Ar/N₂) reduces amorphous phases .

- Rietveld refinement of XRD data quantifies phase purity and refines lattice parameters .

Critical Analysis of Contradictions

- Synthetic reproducibility : Variations in solvent purity (e.g., trace water in ethanol) can lead to inconsistent Li⁺ coordination, altering electrochemical performance .

- Computational limitations : Standard DFT functionals underestimate bandgap energies in triazole derivatives, necessitating hybrid functionals (e.g., HSE06) for accurate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.